1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
Description
This compound is a structurally complex molecule featuring a 1,3-dioxoisoindoline core linked to a propanoate ester substituted with a tert-butoxycarbonyl (Boc)-protected methylamino group. The methyl ester enhances solubility in organic solvents and stability under basic conditions compared to carboxylic acid analogs .
Properties
CAS No. |
2248384-20-3 |
|---|---|
Molecular Formula |
C17H20N2O6 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C17H20N2O6/c1-17(2,3)24-16(23)18(4)10-9-13(20)25-19-14(21)11-7-5-6-8-12(11)15(19)22/h5-8H,9-10H2,1-4H3 |
InChI Key |
PXCBOVJAQLUVBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{(tert-butoxy)carbonylamino}propanoate is a derivative of isoindole that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dioxoisoindole moiety and a tert-butoxycarbonyl group. Its molecular formula is , with a molecular weight of approximately 306.31 g/mol. The structural features contribute to its interaction with biological targets.
Pharmacological Properties
- Antitumor Activity : Research indicates that derivatives of isoindole exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : Some studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anti-inflammatory Activity : There is emerging evidence that compounds similar to this isoindole derivative can modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
The biological activity is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation : It might interact with cellular receptors, altering signaling pathways crucial for cell survival and proliferation.
Case Studies
- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of similar isoindole derivatives on breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
- In Vivo Studies : An animal model study demonstrated that administration of the compound led to reduced tumor growth in xenograft models, indicating its potential efficacy in vivo.
- Synergistic Effects : Investigations into combination therapies revealed that this compound enhances the effects of traditional chemotherapeutics, suggesting a role in multi-drug regimens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in MCF-7 cells | [Study 1] |
| Antimicrobial | Inhibits growth of E. coli | [Study 2] |
| Anti-inflammatory | Reduces cytokine levels | [Study 3] |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits specific cancer-related enzymes |
| Receptor Modulation | Alters signaling pathways |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique structural features are best understood through comparison with analogs (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Key Features | Differences vs. Target Compound | References |
|---|---|---|---|
| Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate | Isoindoline core + methyl ester | Lacks Boc-methylamino group; simpler structure, reduced stability in acidic conditions | |
| Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | Ethyl ester instead of methyl | Increased lipophilicity; slower hydrolysis kinetics | |
| 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid | Carboxylic acid instead of ester | Higher reactivity in coupling reactions; lower stability in organic solvents | |
| Methyl 2-[3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate | Benzoate ester + amide linkage | Enhanced aromatic interactions; bulkier structure may hinder membrane permeability | |
| Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate | Boc-protected amino group + methoxyphenyl | Aromatic substitution alters electronic properties; potential for additional π-π stacking | |
| 3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid | Boc + Fmoc groups + indole core | Dual protection strategy (Boc/Fmoc); indole core enables distinct biological targeting |
Key Differentiators
Protection Strategy : The Boc group in the target compound contrasts with Fmoc in . Boc is acid-labile, ideal for stepwise deprotection in peptide synthesis, while Fmoc requires base, limiting compatibility with acid-sensitive substrates .
Ester vs. Carboxylic Acid: Compared to 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid (), the methyl ester in the target compound improves stability during storage and handling but requires hydrolysis for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
